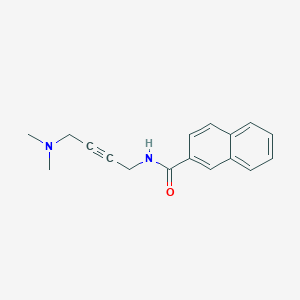

N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide

Description

N-(4-(Dimethylamino)but-2-yn-1-yl)-2-naphthamide is a synthetic organic compound featuring a naphthamide core linked to a dimethylamino-substituted alkyne chain. The compound’s structure combines a rigid aromatic system (2-naphthamide) with a flexible, electron-rich dimethylamino-alkyne moiety. This design is hypothesized to enhance solubility and reactivity, making it relevant for applications in medicinal chemistry, polymer science, or catalysis. However, direct experimental data on its synthesis or applications are sparse in the provided evidence. Structural analogs and related dimethylamino-substituted compounds, such as those in patents and resin studies, offer indirect insights for comparison .

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-19(2)12-6-5-11-18-17(20)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,11-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUHQLWGAZSFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the naphthamide core and the dimethylamino but-2-yn-1-yl chain.

Coupling Reaction: The two components are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthamide core can engage in π-π stacking and hydrophobic interactions. These interactions enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Alkyne vs. Alkene Derivatives

The compound’s alkyne chain (but-2-yn-1-yl) distinguishes it from closely related enamide derivatives, such as (E)-N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide (Example 138 in ). Key differences include:

The alkyne group may confer higher reactivity in click chemistry applications, whereas enamide derivatives prioritize stability for pharmaceutical use .

Role of Dimethylamino Substitution

The dimethylamino group is a common feature in structurally similar compounds. For example:

- Ethyl 4-(dimethylamino) benzoate (): Exhibits higher reactivity in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate due to its aromatic ester structure.

- Cp*IrCl(Da-picolinamidato) (): An iridium complex where a dimethylamino group enhances catalytic activity in hydrogenation reactions.

Comparison of Dimethylamino-Containing Compounds:

The dimethylamino group universally improves electron donation and solubility, but its impact varies with molecular context.

Physicochemical and Functional Insights

- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin conversion rates (72% vs. 58% with DPI co-initiator) . This suggests that the naphthamide-alkyne compound’s rigid aromatic system might similarly enhance reactivity in polymer applications.

- Pharmaceutical Potential: Enamide derivatives in are optimized for kinase inhibition, leveraging conjugation and steric effects.

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and relevant research findings.

Structural Characteristics

The compound features a naphthamide core combined with a dimethylamino group attached to a but-2-yn-1-yl chain. This configuration contributes to its reactivity and biological properties. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the naphthamide core facilitates π-π stacking and hydrophobic interactions, which are crucial for modulating biological pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

- Hydrogen Bonding : The dimethylamino group can participate in hydrogen bonding with biological macromolecules.

- Electrostatic Interactions : These interactions may influence receptor activities and cellular processes.

- Hydrophobic Interactions : The naphthamide core engages in hydrophobic interactions that can stabilize binding to target proteins.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits potential pharmacological properties, including:

- Antimicrobial Activity : Investigations into its efficacy against various microbial strains are ongoing.

- Anticancer Properties : Initial assessments indicate that it may have cytotoxic effects on cancer cell lines, warranting further exploration in drug development.

Case Studies

Several studies have focused on the compound's interaction with specific receptors or enzymes:

- Binding Affinity Studies : Research has demonstrated that the compound binds effectively to certain biological targets, which could lead to modulation of their activity. For instance, studies have indicated potential inhibition of key enzymes involved in cancer metabolism.

- Toxicological Assessments : Toxicity studies are essential for evaluating safety profiles. Initial assessments have shown no significant adverse effects at therapeutic doses in animal models, suggesting a favorable safety margin .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide | Isopropoxy group instead of naphthamide | Antimicrobial |

| N-(4-(dimethylamino)but-2-yn-1-y)-4-methylbenzenesulfonamide | Methylbenzenesulfonamide moiety | Anticancer |

| N-(4-(dimethylamino)but-2-yn-1-y)-2-(1H-indol-1-yl)acetamide | Indole structure | Neuroprotective effects |

This table illustrates how variations in structural features can influence biological activity, highlighting the distinctiveness of N-(4-(dimethylamino)but-2-yn-1-y)-2-naphthamide due to its naphthamide core.

Future Directions

Ongoing research aims to elucidate the detailed biochemical pathways influenced by N-(4-(dimethylamino)but-2-yn-1-y)-2-naphthamide. Key areas of focus include:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various targets.

- Therapeutic Applications : Exploring its potential as a lead compound for developing new therapeutic agents in oncology and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.